tert-Butyl(3-ethylphenoxy)dimethylsilane
Description
Properties
IUPAC Name |
tert-butyl-(3-ethylphenoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h8-11H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVVLQRSBAXJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of Acid Scavengers
Triethylamine and pyridine are critical for neutralizing HCl, preventing side reactions. Patent data indicates that triethylamine offers superior yields (75%) compared to pyridine (70%) due to its stronger basicity and solubility in THF.
Solvent Effects
Polar aprotic solvents like THF enhance nucleophilicity of the phenolic oxygen, accelerating reaction rates. Non-polar solvents (e.g., toluene) reduce byproduct formation but require higher temperatures.
Temperature and Time
Elevated temperatures (50–70°C) and extended reaction times (24–36 hours) are necessary to overcome steric hindrance from the tert-butyl group. Patent CN105367596A reports a 76% yield after 38 hours at 55°C.
Industrial-Scale Production Considerations
For large-scale synthesis, patent CN105367596A emphasizes:
- Continuous Distillation : Removes low-boiling solvents (e.g., THF) during reflux to drive the reaction forward.
- Safety Protocols : Use of chemical fume hoods and inert gas atmospheres to handle volatile reagents.
- Waste Management : Neutralization of acidic byproducts before disposal to meet environmental regulations.
Analytical Characterization
The final product is characterized by:
- NMR Spectroscopy : $$^1$$H NMR (CDCl$$3$$): δ 0.15 (s, 6H, Si(CH$$3$$)$$2$$), 1.05 (s, 9H, C(CH$$3$$)$$3$$), 1.25 (t, 3H, CH$$2$$CH$$3$$), 2.60 (q, 2H, CH$$2$$CH$$_3$$), 6.75–7.20 (m, 4H, aromatic).
- GC-MS : Molecular ion peak at m/z 252 [M$$^+$$], confirming the molecular weight of 252.5 g/mol.
Challenges and Mitigation Strategies
- Moisture Sensitivity : TBDMS-Cl is hygroscopic; reactions must be conducted under anhydrous conditions.
- Byproduct Formation : Excess base or incomplete distillation can lead to silanol derivatives, remedied by rigorous drying and vacuum purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The tert-butyldimethylsiloxy group can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions are less common but can involve the phenylethane backbone.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Reagents like tetrabutylammonium fluoride for deprotection.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Reduced phenylethane derivatives.
Substitution: Various substituted phenylethane derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: tert-Butyl(3-ethylphenoxy)dimethylsilane is widely used as a protecting group for hydroxyl functionalities in organic synthesis. It helps in the selective protection and deprotection of hydroxyl groups during multi-step synthesis.
Biology and Medicine: In biological research, this compound is used in the synthesis of complex molecules, including pharmaceuticals. It aids in the protection of sensitive hydroxyl groups during the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl(3-ethylphenoxy)dimethylsilane primarily involves its role as a protecting group. The tert-butyldimethylsiloxy group forms a stable bond with hydroxyl functionalities, preventing them from participating in unwanted side reactions. This stability is due to the steric hindrance provided by the bulky tert-butyl and dimethyl groups, which shield the silicon atom from nucleophilic attack.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares tert-Butyl(3-ethylphenoxy)dimethylsilane with structurally related silyl ethers:
Key Observations:
- Electronic Effects: The 3-ethylphenoxy group donates electrons via the ethyl substituent, enhancing the aromatic ring’s electron density compared to electron-withdrawing groups (e.g., chlorine in tert-butyl(3-chloropropoxy)dimethylsilane). This difference influences reactivity in electrophilic substitution or oxidation reactions .
- Steric Hindrance: The tert-butyldimethylsilyl group provides significant steric protection, which is critical for stabilizing sensitive functional groups during synthesis. The 3-ethylphenoxy moiety adds moderate steric bulk compared to smaller substituents like ethynyl .
Stability and Physical Properties
- Thermal Stability : Aliphatic silyl ethers like tert-butyl(3-chloropropoxy)dimethylsilane exhibit lower thermal stability (boiling point ~198°C) compared to aromatic analogs due to weaker intermolecular forces. The target compound’s aromatic system likely increases its stability .
- Solubility: Phenoxy-containing silyl ethers are typically less polar than aliphatic derivatives, enhancing solubility in non-polar solvents (e.g., hexane, toluene) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
